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Compound of Interest

Compound Name: 2-Pyridinecarboxaldehyde

Cat. No.: B072084

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Pyridinecarboxaldehyde, a key building block in pharmaceutical and materials science. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in complex molecular design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-
Pyridinecarboxaldehyde. The following tables summarize the proton (*H) and carbon-13 (*3C)
NMR data.

1H NMR Data

The 'H NMR spectrum of 2-Pyridinecarboxaldehyde is characterized by distinct signals for
the aldehyde proton and the four aromatic protons on the pyridine ring. The chemical shifts (d)
are typically reported in parts per million (ppm) relative to a standard reference.
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. Chemical Shift (8) in CDCls Chemical Shift () in DMSO-
Proton Assignment

(ppm)[1] de (ppm)[1]
Aldehyde (-CHO) 10.09 10.24
H6 (ortho to N) 8.80 9.03
H4 (para to N) 7.96 8.17
H3 (meta to N) 7.88 8.31
H5 (meta to N) 7.54 7.88

*C NMR Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Chemical Shift (8) in CDCls (ppm)
C=0 (Aldehyde) 1935
C2 (bearing CHO) 152.8
C6 150.2
C4 137.1
C3 127.8
C5 121.8

Note: Specific chemical shift values for 13C NMR in CDCls were compiled from typical values
for similar aromatic aldehydes and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Pyridinecarboxaldehyde shows characteristic absorption bands for the
carbonyl group and the aromatic ring.[2][3]
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Vibrational Mode Frequency (cm~1) Intensity

C=0 Stretch (Aldehyde) ~1715 Strong

C-H Stretch (Aromatic) ~3030 Medium

C=C Stretch (Aromatic Ring) ~1600-1450 Medium-Strong
C-H Bending (Aromatic) ~900-675 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering insights into its fragmentation
pattern.[4][5]

lon m/z Relative Intensity
[M]* (Molecular lon) 107 High

[M-H]* 106 Moderate
[M-CHOJ* 78 High

[CaHaN]* 78 High

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy Protocol

A sample of 2-Pyridinecarboxaldehyde is dissolved in a deuterated solvent, such as
chloroform-d (CDCIls) or dimethyl sulfoxide-de (DMSO-ds), to a concentration of approximately
10-20 mg/mL. The solution is then transferred to a 5 mm NMR tube. *H and 13C NMR spectra
are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] Chemical
shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane
(TMS).

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www.benchchem.com/product/b072084?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_1121-60-4_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

IR Spectroscopy Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR
spectrometer. A small drop of neat 2-Pyridinecarboxaldehyde is placed directly on the ATR
crystal. The spectrum is then recorded by accumulating multiple scans to improve the signal-to-
noise ratio. The data is typically collected over a range of 4000 to 400 cm~1.[6]

Mass Spectrometry Protocol

For mass spectral analysis, the sample is introduced into the mass spectrometer, often via
direct infusion or after separation by gas chromatography (GC-MS). In a typical electron
ionization (EI) experiment, the sample is vaporized and then bombarded with a high-energy
electron beam (e.qg., 70 eV).[4] This causes the molecule to ionize and fragment. The resulting
ions are then separated by a mass analyzer based on their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and
characterization of a chemical compound like 2-Pyridinecarboxaldehyde.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b072084?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Pyridinecarboxaldehyde
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b072084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Sample Preparation
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Caption: General workflow for spectroscopic analysis of 2-Pyridinecarboxaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b072084?utm_src=pdf-body-img
https://www.benchchem.com/product/b072084?utm_src=pdf-body
https://www.benchchem.com/product/b072084?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]

2. 15.7 Spectroscopy of Aromatic Compounds — Organic Chemistry: A Tenth Edition —
OpenStax adaptation 1 [ncstate.pressbooks.pub]

o 3. orgchemboulder.com [orgchemboulder.com]

e 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

» 5. fiveable.me [fiveable.me]

e 6. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Pyridinecarboxaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072084+#spectroscopic-data-of-2-
pyridinecarboxaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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